IACS-10759 was developed at the Institute for Applied Cancer Science at the University of Texas MD Anderson Cancer Center. It is classified under the category of mitochondrial inhibitors, specifically targeting complex I of the electron transport chain. This classification positions it as a significant candidate in cancer treatments aimed at metabolic reprogramming of tumor cells.
The synthesis of IACS-10759 involves several key steps that ensure the compound's purity and efficacy. The synthetic pathway typically includes:
Detailed synthetic routes have been documented in scientific literature, highlighting the specific reagents and conditions used to achieve successful synthesis.
IACS-10759 possesses a unique molecular structure characterized by its ability to interact with mitochondrial components. The chemical structure can be represented as follows:
The structure includes functional groups that facilitate its interaction with complex I, contributing to its inhibitory effects on oxidative phosphorylation.
IACS-10759 primarily functions through inhibition of mitochondrial complex I, leading to a decrease in ATP production and an increase in reactive oxygen species within cancer cells. Key reactions include:
These reactions have been studied extensively in vitro, providing insights into the compound's mechanism of action against various cancer types.
The mechanism by which IACS-10759 exerts its effects involves several steps:
Experimental data indicate that treatment with IACS-10759 leads to measurable decreases in ATP concentrations and increases in apoptotic markers in various cancer cell lines.
IACS-10759 exhibits several notable physical and chemical properties:
These properties are critical for formulating effective delivery systems for therapeutic applications.
IACS-10759 has significant potential applications in scientific research and clinical settings:
Cancer cells exhibit remarkable metabolic plasticity, dynamically shifting energy production pathways to support survival, proliferation, and therapy resistance. While the Warburg effect (aerobic glycolysis) is a hallmark of many tumors, a subset of malignancies—including aggressive and treatment-resistant phenotypes—demonstrate pronounced dependence on oxidative phosphorylation (OXPHOS). This mitochondrial pathway generates ATP with high efficiency via the electron transport chain (ETC) and couples nutrient oxidation to cellular energy production.
Recent studies reveal that OXPHOS dependency is particularly critical in specific therapeutic contexts:
This reprogramming creates targetable vulnerabilities, as OXPHOS-dependent cancers become susceptible to disruption of mitochondrial bioenergetics.
IACS-010759 is a clinical-stage small molecule specifically engineered to inhibit complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial ETC. Its mechanism involves:
Table 1: Preclinical Efficacy of IACS-010759 in OXPHOS-Dependent Cancers
Cancer Type | Model System | Key Metabolic Findings | Biological Outcome |
---|---|---|---|
Acute Myeloid Leukemia | Cell lines & PDX models | ↓ ATP, ↓ aspartate, impaired nucleotide synthesis | Apoptosis, reduced blast proliferation |
Ibrutinib-Resistant MCL | Patient-derived xenografts | ↑ Basal OCR, dependency on glutaminolysis | Tumor regression, prolonged survival |
ER+ Breast Cancer | Endocrine-tolerant cells | ↑ Mitochondrial mass, ↓ glycolytic protein expression | Reduced tumor-initiating potential |
Glioblastoma | Orthotopic mouse models | Glucose-independent OXPHOS dependency | Suppressed tumor growth in vivo |
The efficacy of IACS-010759 hinges on precise patient stratification based on metabolic phenotypes. Key distinctions include:
Glycolysis-dependent cancers: Tumors with intact glycolytic capacity rapidly compensate for OXPHOS inhibition by upregulating glucose uptake and lactate production. Chronic lymphocytic leukemia (CLL) cells, for example, increase glycolysis and extracellular acidification rate (ECAR) when exposed to IACS-010759, minimizing cell death [3].
Overcoming compensatory mechanisms: Glycolytic upregulation necessitates combination strategies:
Low-glucose conditions sensitize glycolytic tumors to IACS-010759, highlighting the therapeutic potential of metabolic context manipulation [3].
Biomarker-driven targeting: Functional metabolic assays (e.g., OCR/ECAR ratios), mitochondrial mass quantification, and expression profiling of OXPHOS genes (e.g., NDUF family) may predict IACS-010759 response. Tumors with:
Table 2: Molecular Consequences of Complex I Inhibition by IACS-010759
Target Effect | Downstream Impact | Functional Consequence |
---|---|---|
Complex I enzymatic block | ↓ Electron flux through ETC | Reduced proton gradient & ATP synthase failure |
↑ NAD⁺/NADH ratio | Impaired TCA cycle function | Depletion of aspartate & α-ketoglutarate |
Aspartate depletion | Impaired pyrimidine biosynthesis | Cell cycle arrest at S-phase |
ATP depletion | Activation of AMPK energy stress pathway | Reduced anabolic processes & survival pathways |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9